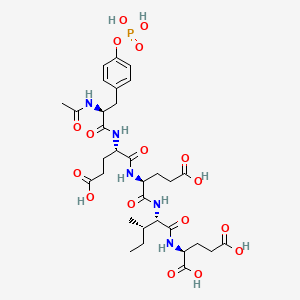

AC-Tyr(PO3H2)-glu-glu-ile-glu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OHは、アセチル化チロシン、リン酸化チロシン、グルタミン酸、イソロイシン、グルタミン酸で構成される合成ペプチドです。

準備方法

合成経路と反応条件

AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OHの合成は、通常、固相ペプチド合成(SPPS)によって行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを可能にします。このプロセスには、以下の手順が含まれます。

樹脂への負荷: 最初のアミノ酸が樹脂に結合します。

脱保護とカップリング: 保護基が除去され、HBTUまたはDICなどの活性化剤を使用して次のアミノ酸がカップリングされます。

リン酸化: チロシン残基は、ホスホラミダイト化学を使用してリン酸化されます。

切断と精製: ペプチドは樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。

工業生産方法

AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OHの工業生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機と大規模HPLCシステムが使用され、高収率と高純度が確保されます。

化学反応の分析

反応の種類

AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OHは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: チロシン残基は、ジチロシンを形成するために酸化される可能性があります。

還元: 存在する場合、ジスルフィド結合は遊離チオールに還元される可能性があります。

置換: リン酸化チロシンは、求核置換反応に参加することができます。

一般的な試薬と条件

酸化: 過酸化水素または過酢酸。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: ヒドロキシルアミンまたはチオールなどの求核剤。

主要な生成物

酸化: ジチロシンおよびその他の酸化誘導体。

還元: ジスルフィド結合からの遊離チオール。

置換: リン酸基が置換された修飾ペプチド。

科学研究における用途

AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OHは、科学研究で多様な用途があります。

化学: リン酸化と脱リン酸化反応を研究するためのモデル化合物として使用されます。

生物学: リン酸化チロシン残基を含むシグナル伝達経路における役割について調査されています。

医学: 特定のタンパク質相互作用を標的とする潜在的な治療用途。

産業: 製品の品質と効率を向上させるための製造プロセスで使用されます。

科学的研究の応用

Biological Significance

Phosphorylation in Cellular Signaling

Phosphorylation plays a crucial role in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. The presence of the phosphotyrosine (Tyr(PO3H2)) moiety in AC-Tyr(PO3H2)-glu-glu-ile-glu facilitates interactions with SH2 domains, which are pivotal in signal transduction pathways. This interaction is critical for the regulation of various proteins involved in cancer and other diseases .

Inhibition of Protein Interactions

Targeting SH2 Domain Proteins

Research has demonstrated that this compound can inhibit the interaction between phosphorylated proteins and SH2 domain-containing proteins. This inhibition is significant for developing therapeutic agents targeting diseases where these interactions are dysregulated, such as cancer .

Structural Studies

NMR and X-ray Crystallography

The structural characterization of this compound using techniques like NMR spectroscopy and X-ray crystallography has provided insights into its binding mechanisms with SH2 domains. These studies reveal how modifications to the peptide structure can enhance binding affinity, which is essential for drug design .

Therapeutic Applications

Potential Drug Development

Given its ability to modulate protein interactions, this compound serves as a lead compound for developing small-molecule inhibitors targeting specific protein-protein interactions involved in disease mechanisms. For instance, modifications to the peptide backbone have been explored to enhance its efficacy against certain cancers .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Furet et al. (1997) | Improved binding affinity by modifying the peptide sequence | Demonstrates potential for drug development targeting SH2 domains |

| Garcia-Echeverria et al. (1998) | Structural analysis of peptide interactions with Grb2 SH2 domain | Provides insights into design strategies for inhibitors |

| Research on phosphopeptides | Inhibition of EGFR interactions via phosphopeptide derivatives | Highlights therapeutic potential in cancer treatment |

作用機序

AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OHの作用機序には、特定のタンパク質や酵素との相互作用が含まれます。リン酸化チロシン残基は、シグナル伝達経路に関与するSH2ドメインとPTBドメインによって認識されます。この相互作用は、さまざまなシグナル伝達タンパク質の活性を調節し、下流の生物学的効果につながります .

類似の化合物との比較

類似の化合物

Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2: 同様の生物学的活性を有する別のリン酸化ペプチド。

ビオチン化ホスホチロシン含有ペプチド: SH2ドメインとPTBドメインとのホスホペプチド相互作用の研究で使用されます。

独自性

AC-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OHは、その特定の配列と、アセチル化チロシン残基とリン酸化チロシン残基の両方の存在により、独自性を持っています。この組み合わせにより、複雑な生化学的相互作用とシグナル伝達経路を研究することができ、研究における貴重なツールとなります。

類似化合物との比較

Similar Compounds

Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2: Another phosphorylated peptide with similar biological activity.

Biotinylated phosphotyrosine-containing peptides: Used in studies of phosphopeptide interactions with SH2 and PTB domains.

Uniqueness

AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH is unique due to its specific sequence and the presence of both acetylated and phosphorylated tyrosine residues. This combination allows for the study of complex biochemical interactions and signaling pathways, making it a valuable tool in research.

生物活性

AC-Tyr(PO3H2)-glu-glu-ile-glu, a phosphorylated peptide, has garnered attention for its significant biological activities, particularly in the context of signal transduction pathways. This article delves into its mechanisms of action, pharmacokinetics, and potential applications in research and medicine.

Target of Action

The primary target of this compound is the tyrosine kinase , a critical enzyme in cellular signaling pathways. The compound interacts with these kinases through a process known as radical hydrogen atom transfer (HAT) from the Cα position of the tyrosine residue.

Biochemical Pathways

This compound influences the tyrosine kinase pathway , which is vital for regulating various cellular processes such as growth, differentiation, and apoptosis. By modulating the phosphorylation state of proteins, it can significantly alter cellular responses .

Pharmacokinetics

Peptides like this compound generally exhibit good tissue penetration; however, they are susceptible to enzymatic degradation, which can impact their bioavailability. Understanding these pharmacokinetic properties is essential for optimizing their therapeutic applications.

Biological Activity

This compound has been characterized as a phosphopeptide ligand for the src SH2 domain, with an IC50 value around 1 µM , indicating its high affinity for this target. This interaction blocks src's association with other proteins such as EGFR and FAK, thereby influencing downstream signaling pathways .

Research Applications

The compound has diverse applications across several fields:

- Chemistry : It serves as a model compound for studying phosphorylation and dephosphorylation reactions.

- Biology : Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.

- Medicine : Potential therapeutic applications include targeting specific protein interactions relevant to cancer biology and other diseases .

- Industry : Utilized in manufacturing processes to enhance product quality and efficiency.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Src Kinase Activity : Research demonstrated that this compound effectively inhibits src kinase activity, leading to altered cell proliferation and survival rates in cancer cell lines.

- Signal Transduction Modulation : Studies have shown that this compound can modulate signal transduction pathways by influencing the phosphorylation status of key proteins involved in cell signaling .

- Comparative Studies with Similar Compounds : Compared to other phosphopeptides like Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2, this compound exhibits unique properties due to its specific sequence and dual modification (acetylation and phosphorylation), allowing for more complex biochemical interactions .

Summary Table of Findings

| Feature | Details |

|---|---|

| Target | Tyrosine Kinases |

| IC50 Value | ~1 µM |

| Biochemical Pathway Impact | Modulates tyrosine kinase activity |

| Applications | Chemistry, Biology, Medicine, Industry |

| Unique Characteristics | Specific sequence with acetylation and phosphorylation |

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)/t16-,20-,21-,22-,23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEKQSBIEKQXQS-PSCZMIBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N5O17P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。